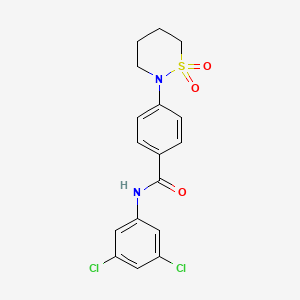![molecular formula C11H12O4S B2810310 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid CAS No. 941395-11-5](/img/structure/B2810310.png)
2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid is an organic compound with the molecular formula C11H12O4S and a molecular weight of 240.28 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a sulfanyl group, which is further connected to a methoxy-oxopropyl group. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 2-bromo-1-methoxypropan-1-one under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group of 2-mercaptobenzoic acid attacks the electrophilic carbon of the bromo-methoxypropanone, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
類似化合物との比較
- 2-[(1-Methoxy-1-oxopropan-2-yl)amino]benzoic acid
- 2-[(1-Methoxy-1-oxopropan-2-yl)oxy]benzoic acid
- 2-[(1-Methoxy-1-oxopropan-2-yl)thio]benzoic acid
Comparison: 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs with amino, oxy, or thio groups, the sulfanyl derivative exhibits different reactivity and interaction profiles with biological targets, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
2-(1-methoxy-1-oxopropan-2-yl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-7(11(14)15-2)16-9-6-4-3-5-8(9)10(12)13/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQPVTWCPSPXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=CC=CC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
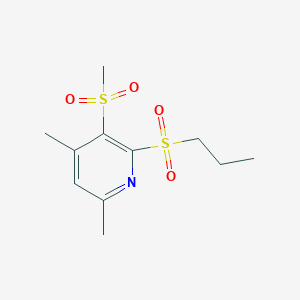
![3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B2810230.png)
![[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2810231.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea](/img/structure/B2810233.png)
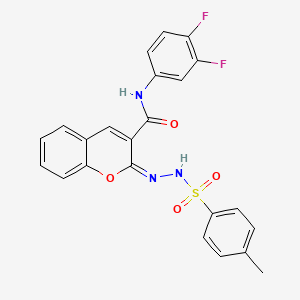
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2810236.png)
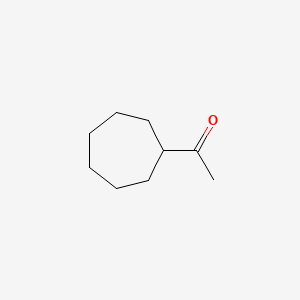
![6-oxo-N-(pyridin-3-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2810239.png)
![1-(1-benzofuran-2-carbonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2810243.png)

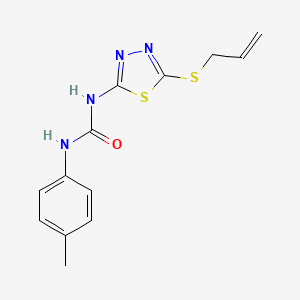
![4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2810248.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2810249.png)
